molecular formula C5H12ClNO B063651 (Tetrahydrofuran-3-yl)methanamine hydrochloride CAS No. 184950-35-4

(Tetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No. B063651
M. Wt: 137.61 g/mol
InChI Key: LZHYUVOFRJAJKS-UHFFFAOYSA-N
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Description

"(Tetrahydrofuran-3-yl)methanamine hydrochloride" is a chemical compound that has been explored in various contexts due to its unique structure and potential utility in organic synthesis and medicinal chemistry. The compound features a tetrahydrofuran ring, a key structural motif in many biologically active molecules, attached to a methanamine moiety, which is further modified by hydrochloride to enhance its reactivity and solubility.

Synthesis Analysis

The synthesis of tetrahydrofuran-based compounds, including those similar to "(Tetrahydrofuran-3-yl)methanamine hydrochloride," often involves innovative approaches to stabilize specific conformations or to introduce functional groups. For instance, Bucci et al. (2018) detailed the creation of a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold designed to stabilize parallel turn conformations using a [1,3]-dipolar cycloaddition reaction, showcasing the versatility of tetrahydrofuran derivatives in synthesis (Bucci et al., 2018).

Molecular Structure Analysis

The molecular structure of tetrahydrofuran-based compounds is critical in determining their reactivity and potential applications. Lood et al. (2015) reported on the synthesis and stereochemistry of (indol-2-yl)methanamines, highlighting the importance of protecting groups in maintaining the integrity of the molecular structure during synthesis (Lood et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving tetrahydrofuran-based compounds can lead to a variety of products with significant biological activities. For example, the iodoarene-catalyzed oxyamination of unactivated alkenes to synthesize 5-imino-2-tetrahydrofuranyl methanamine derivatives, as reported by Deng et al. (2020), demonstrates the compound's versatility in drug development and biological studies (Deng et al., 2020).

Physical Properties Analysis

The physical properties of "(Tetrahydrofuran-3-yl)methanamine hydrochloride" are influenced by its structural components. For instance, Pace et al. (2012) discussed the properties of 2-Methyltetrahydrofuran as a biomass-derived solvent, highlighting the importance of the tetrahydrofuran core in determining boiling point, stability, and miscibility with water (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties of tetrahydrofuran derivatives are key to their function in synthetic and medicinal chemistry. For example, the antibacterial activity of a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl)methanamine highlights the compound's potential utility in antimicrobial applications (Elayaperumal et al., 2014).

Scientific Research Applications

Synthesis and Pharmacological Research

A significant application of (Tetrahydrofuran-3-yl)methanamine hydrochloride is in the synthesis of dinotefuran, a neonicotinoid insecticide. This synthesis involves a Michael addition reaction and demonstrates scalability and potential for further synthetic elaboration (Li & Wang, 2018). Additionally, tetrahydrofuran-based compounds have been synthesized and studied for their pharmacological properties, particularly as histamine receptor ligands. These compounds have shown promising submicromolar affinities and selectivities in receptor assays (Bodensteiner et al., 2013).

Synthesis of Chiral Compounds

Research into the synthesis of chiral compounds includes the development of (indol-2-yl)methanamines using amino acid starting materials. This synthesis, involving a protective group strategy, highlights the structural relevance of tetrahydro-β-carbolines in natural products and pharmaceutical compounds (Lood et al., 2015).

Antibacterial Activities

Studies on the antibacterial activities of copper(II) complexes with tetrahydrofuran derivatives have shown enhanced antimicrobial activity compared to free ligands. This highlights another potential application in the field of microbiology and drug design (Elayaperumal et al., 2014).

Polymer and Material Science

In the field of material science, tetrahydrofuran derivatives have been explored in the synthesis of adhesive polymers. These polymers demonstrate improved solubility and stability, and have potential applications in dentistry and other fields requiring strong adhesive materials (Moszner et al., 2006).

Safety And Hazards

The compound is classified as highly flammable (Category 2) and harmful if swallowed (Category 4). It causes serious eye irritation (Category 2A) and may cause respiratory irritation. It may also cause drowsiness or dizziness and is suspected of causing cancer (Category 2) .

properties

IUPAC Name

oxolan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYUVOFRJAJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590483
Record name 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-3-yl)methanamine hydrochloride

CAS RN

184950-35-4
Record name 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxolan-3-yl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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